3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₂O₂S and a molecular weight of 160.23 g/mol . This compound is characterized by a cyclobutane ring substituted with a methyl group, a methylsulfanyl group, and a carboxylic acid group. It is primarily used in research and development due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclobutanone with methylthiol in the presence of a base to form the desired product . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the methyl group on the cyclobutane ring.
3,3-Difluoro-1-(methylsulfanyl)methylcyclobutane-1-carboxylic acid: Contains fluorine atoms, which significantly alter its chemical properties.
Uniqueness
3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a methylsulfanyl group and a carboxylic acid group on a cyclobutane ring.
Properties
Molecular Formula |
C7H12O2S |
---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
3-methyl-1-methylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c1-5-3-7(4-5,10-2)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
SWOFYFOABPOCFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.